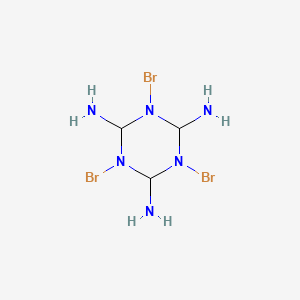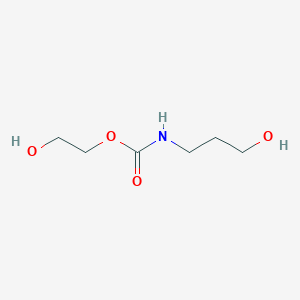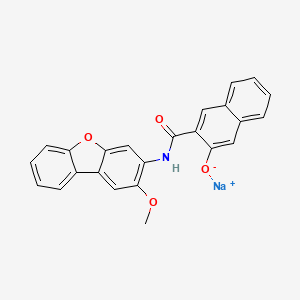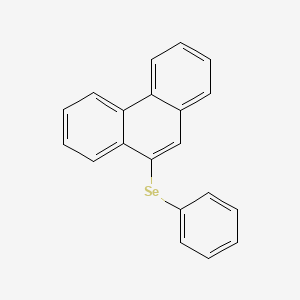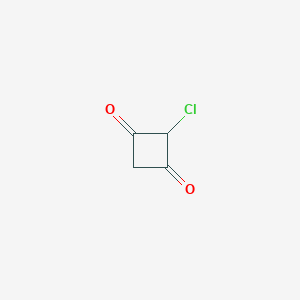
2-Chlorocyclobutane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorocyclobutane-1,3-dione is an organic compound belonging to the class of cycloalkanes It is a cyclic hydrocarbon with a chlorine atom attached to the second carbon of the cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclobutane-1,3-dione can be achieved through several methods. One common approach involves the reaction of cyclobutane-1,3-dione with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom on the cyclobutane ring.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to optimize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorocyclobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclobutane derivatives with different functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of various substituted cyclobutane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diketones, carboxylic acids, and various substituted cyclobutane derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-Chlorocyclobutane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chlorocyclobutane-1,3-dione involves its interaction with various molecular targets. The chlorine atom and the cyclobutane ring confer unique reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can affect biological pathways and processes, making the compound of interest in medicinal chemistry and drug development.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane-1,3-dione: Lacks the chlorine atom, resulting in different reactivity and properties.
2-Bromocyclobutane-1,3-dione: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
2-Fluorocyclobutane-1,3-dione: Contains a fluorine atom, which significantly alters its reactivity and applications.
Uniqueness
2-Chlorocyclobutane-1,3-dione is unique due to the presence of the chlorine atom, which enhances its reactivity and potential applications in various fields. The chlorine atom can participate in a range of substitution and elimination reactions, making the compound versatile for synthetic and industrial purposes.
Propiedades
Número CAS |
65519-57-5 |
|---|---|
Fórmula molecular |
C4H3ClO2 |
Peso molecular |
118.52 g/mol |
Nombre IUPAC |
2-chlorocyclobutane-1,3-dione |
InChI |
InChI=1S/C4H3ClO2/c5-4-2(6)1-3(4)7/h4H,1H2 |
Clave InChI |
GZRGBAJMZOHTCU-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


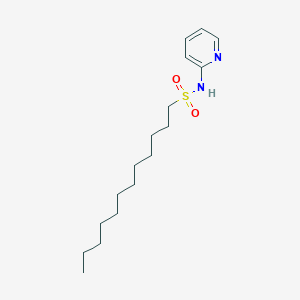
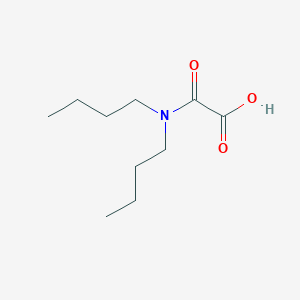
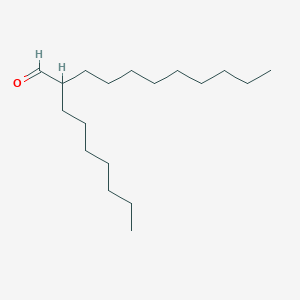
![[1-Chloro-2-(diethylamino)ethenyl]phosphonic dichloride](/img/structure/B14480603.png)
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
